molecular formula C22H25N3O4S B3297569 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 895802-90-1

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3297569
CAS No.: 895802-90-1
M. Wt: 427.5 g/mol
InChI Key: URQTUNJTZZMJGN-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with ethoxy (2-ethoxy) and isopropyl (5-(propan-2-yl)) groups. The nitrogen atom of the sulfonamide moiety is linked to a phenyl ring bearing a 6-methoxypyridazin-3-yl substituent. The compound’s design combines electron-donating (ethoxy, methoxy) and hydrophobic (isopropyl) groups, which may enhance solubility and target affinity.

Properties

IUPAC Name

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-5-29-20-11-9-16(15(2)3)14-21(20)30(26,27)25-18-8-6-7-17(13-18)19-10-12-22(28-4)24-23-19/h6-15,25H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQTUNJTZZMJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of appropriate starting materials to form the 6-methoxypyridazin-3-yl group.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with a phenyl derivative to form the desired phenylpyridazinyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide ()

This analog features a chloro (2-chloro) and nitro (5-nitro) substituent on the benzene sulfonamide core, contrasting with the target compound’s ethoxy and isopropyl groups. The pyridazine ring in this analog has a 6-ethoxy group instead of 6-methoxy.

BH50714: 2-ethoxy-N-(3-methylpyridin-2-yl)-5-(propan-2-yl)benzene-1-sulfonamide ()

BH50714 shares the 2-ethoxy and 5-isopropyl substituents on the benzene sulfonamide core but differs in the attached aryl group (3-methylpyridin-2-yl vs. 3-(6-methoxypyridazin-3-yl)phenyl). This difference may impact interactions with enzymes or receptors that recognize pyridazine’s unique electronic profile .

Gefapixant ()

Gefapixant (5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide) replaces the pyridazine moiety with a diaminopyrimidinyloxy group. The 2,4-diaminopyrimidine substituent introduces hydrogen-bond donors, which are critical for its activity as a purinergic receptor antagonist. Compared to the target compound, gefapixant’s diaminopyrimidine group likely enhances interactions with polar residues in receptor binding pockets .

Computational Insights

Docking Studies ()

AutoDock4 enables comparative docking analyses of sulfonamide derivatives. For example, the target compound’s 6-methoxypyridazine group may form π-π interactions with aromatic residues in a receptor, while the ethoxy and isopropyl groups could occupy hydrophobic pockets. In contrast, analogs like ’s nitro-substituted compound might exhibit weaker binding due to steric or electronic mismatches .

Electronic Properties ()

The target compound’s ethoxy and methoxy groups likely create electron-rich regions near the sulfonamide, enhancing hydrogen-bond acceptor capacity.

Biological Activity

2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities. This compound is characterized by its complex structure, which includes a pyridazine moiety, a sulfonamide group, and an ethoxy substituent. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Sulfonamides generally exert their biological effects through inhibition of bacterial dihydropteroate synthase, which is crucial in the synthesis of folate. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death. Additionally, the presence of the methoxypyridazine moiety may enhance the compound's interaction with specific biological targets, potentially altering its pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Sulfonamides are primarily known for their antimicrobial properties. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study involving isolated rat hearts demonstrated that certain sulfonamides could modulate perfusion pressure and coronary resistance.

Table 2: Effects on Perfusion Pressure

Compound NameDose (nM)Perfusion Pressure Change (%)
Control-0
This compound0.001-15
Benzene sulfonamide derivative0.001-10

Case Studies

  • Antibacterial Efficacy : A controlled study evaluated the efficacy of various sulfonamide derivatives, including the target compound, against common pathogens in clinical isolates. Results indicated that the compound displayed comparable efficacy to established antibiotics.
  • Cardiovascular Impact : In a model assessing coronary resistance, the compound was shown to significantly reduce resistance compared to controls, suggesting potential therapeutic benefits in managing conditions like hypertension.

Q & A

Q. Advanced: How can reaction conditions be optimized to mitigate low yields in multi-step synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Catalyst Screening : Testing palladium ligands (e.g., XPhos, SPhos) to improve coupling efficiency and reduce side products .
  • In Situ Monitoring : Employing TLC or LC-MS to track reaction progress and terminate steps at optimal conversion points .

Basic: Which analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, isopropyl groups) and confirms regiochemistry .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using C18 columns and UV detection .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Q. Advanced: How can overlapping NMR signals be resolved during structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon couplings to distinguish aromatic protons in crowded regions (e.g., pyridazine vs. benzene rings) .
  • Variable Temperature NMR : Resolves dynamic broadening caused by rotational isomerism in sulfonamide groups .

Basic: What functional groups are critical for the compound’s biological activity?

  • Sulfonamide Moiety : Implicated in enzyme inhibition (e.g., carbonic anhydrase) via binding to zinc ions .
  • Pyridazine Ring : Facilitates π-π stacking with hydrophobic pockets in target proteins .
  • Methoxy and Isopropyl Groups : Enhance solubility and modulate steric interactions with binding sites .

Q. Advanced: How are structure-activity relationships (SAR) studied for this compound?

  • Analog Synthesis : Systematic modification of substituents (e.g., replacing methoxy with ethoxy) followed by bioactivity screening .
  • Molecular Docking : Computational modeling to predict binding affinities to hypothesized targets (e.g., kinases, GPCRs) .
  • Enzyme Inhibition Assays : In vitro testing against purified enzymes (e.g., cyclooxygenase-2) to quantify IC₅₀ values .

Basic: What storage conditions ensure the compound’s stability?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of sulfonamide bonds .

Q. Advanced: How do degradation pathways inform handling protocols?

  • Forced Degradation Studies : Expose the compound to UV light, acidic/basic pH, and elevated temperatures to identify labile sites (e.g., sulfonamide cleavage under acidic conditions) .
  • Stability-Indicating HPLC : Develop methods to detect degradation products (e.g., free sulfonic acid) .

Basic: What biological targets are hypothesized for this compound?

  • Enzymes : Carbonic anhydrase, cyclooxygenase-2, or tyrosine kinases due to sulfonamide’s zinc-binding capability .
  • Receptors : GPCRs or nuclear receptors where the pyridazine ring may act as a hydrophobic anchor .

Q. Advanced: Which in vitro assays validate target engagement?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
  • Fluorescence Polarization : Quantifies displacement of fluorescent ligands in competitive binding assays .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by monitoring protein stability after compound treatment .

Basic: How is the compound’s solubility profile determined?

  • Shake-Flask Method : Measure solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO) .
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous solutions .

Q. Advanced: What strategies improve solubility without compromising activity?

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
  • Co-Crystallization : Formulate with cyclodextrins or surfactants to enhance aqueous dispersion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide

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